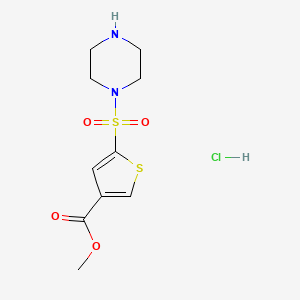

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride

Description

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride (CAS: 923705-49-1, C₁₀H₁₄N₂O₄S₂) is a thiophene-based derivative featuring a piperazine sulfonyl group at the 5-position and a methyl ester at the 3-position of the thiophene ring. It has a molecular weight of 290.4 g/mol and a purity of ≥95% . This compound is primarily utilized in medicinal chemistry research, particularly in the synthesis of heterocyclic scaffolds targeting enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

methyl 5-piperazin-1-ylsulfonylthiophene-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2.ClH/c1-16-10(13)8-6-9(17-7-8)18(14,15)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXNFMZMJHHJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

Introduction of the Piperazinylsulfonyl Group: The piperazinylsulfonyl group is introduced via a nucleophilic substitution reaction.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperazinylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride exhibit significant antimicrobial properties. The presence of the piperazine ring is known to enhance the interaction with microbial targets, potentially leading to the development of new antibiotics.

2. Anticancer Potential

Studies have suggested that thiophene derivatives possess anticancer properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study:

A recent study evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines, demonstrating that modifications in the thiophene structure significantly impacted their efficacy against various cancer types.

3. Neurological Applications

The compound's potential as a neuroprotective agent is under investigation, particularly for its effects on neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

Pharmacological Applications

1. Drug Development

this compound is being explored for its use in drug formulations targeting specific receptors in the central nervous system. Its structural characteristics allow for modifications that can enhance bioavailability and receptor affinity.

2. Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing other biologically active molecules. Its functional groups can be exploited to create analogs with improved pharmacological profiles.

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors and photovoltaics. Research is ongoing to understand how modifications like sulfonyl groups can enhance charge transport properties.

2. Coatings and Polymers

this compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability, making it valuable in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazinylsulfonyl group can form strong interactions with proteins, influencing their structure and function. The thiophene ring can participate in π-π interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of sulfonylated piperazine-thiophene/furan carboxylates. Key analogs include:

Key Observations :

- Core Heterocycle : Replacement of thiophene with furan (e.g., ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate) reduces aromatic stability but enhances solubility due to furan’s lower electron density .

- Linker Modifications : The oxadiazole-containing analog (CAS 1052550-57-8) introduces a rigid heterocyclic spacer, which may influence pharmacokinetic properties such as metabolic stability .

Physicochemical Properties

Biological Activity

Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride, with the CAS number 1049723-26-3, is a compound that has garnered attention for its potential biological activities. This document provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 326.82 g/mol

- Structural Formula : The compound features a thiophene ring substituted with a piperazine sulfonyl group and a carboxylate ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter systems, which may contribute to the compound's pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related compounds have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Research indicates that compounds containing thiophene rings exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. Results indicated notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in infectious diseases .

- Antioxidant Studies : In vitro assays demonstrated that thiophene derivatives possess significant radical scavenging activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed that these compounds effectively reduce oxidative stress markers in cell cultures .

- Neuropharmacological Effects : Investigations into the neuropharmacological properties revealed that derivatives of this compound could modulate neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and cognitive functions .

Comparative Biological Activity Table

| Activity Type | Compound | Efficacy | Mechanism |

|---|---|---|---|

| Antimicrobial | This compound | Moderate to High | Disruption of cell membrane integrity |

| Antioxidant | This compound | Significant | Free radical scavenging |

| Neuropharmacological | This compound | Variable | Modulation of neurotransmitter systems |

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring followed by sulfonylation and piperazine coupling. For example:

- Step 1 : Chlorosulfonation of methyl thiophene-3-carboxylate to introduce the sulfonyl chloride group.

- Step 2 : Reaction with piperazine under controlled basic conditions (e.g., DMF/THF with NEt₃) to form the sulfonamide bond .

- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol). Key factors include temperature control (<50°C to avoid side reactions) and stoichiometric precision for high yields (>70%) .

Q. How is purity and structural integrity validated for this compound?

Standard analytical methods include:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to confirm purity ≥95% .

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene C-H at δ 7.2–7.5 ppm, piperazine N-CH₂ at δ 2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₄ClN₃O₄S₂: 368.02) .

Q. What safety protocols are recommended for handling this compound?

Based on SDS data for analogous piperazine derivatives:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Sealed containers in dry, cool environments (2–8°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene sulfonylation be addressed?

Regioselectivity is influenced by electronic effects:

- Electrophilic sulfonation favors the 5-position due to electron-donating carboxylate groups.

- Catalysts : Pd-mediated coupling (e.g., Suzuki-Miyaura) can direct substitutions but requires inert atmospheres .

- Validation : Use X-ray crystallography or NOESY NMR to confirm substitution patterns .

Q. What strategies resolve contradictory bioactivity data in receptor-binding assays?

Conflicting results may arise from tautomerism or solvent effects. Mitigation includes:

- Orthogonal assays : Combine SPR (surface plasmon resonance) with ITC (isothermal calorimetry) to validate binding kinetics .

- Solvent screening : Test activity in DMSO vs. aqueous buffers to rule out solubility artifacts .

- SAR studies : Compare with analogs (e.g., brominated vs. chlorinated thiophenes) to identify critical substituents .

Q. How do synthetic impurities impact pharmacological studies?

Common impurities (e.g., unreacted sulfonyl chloride or des-methyl analogs) can skew bioactivity.

Q. What are the decomposition pathways under stressed conditions?

Stability studies (40°C/75% RH for 14 days) reveal:

Q. How can crystallography aid in formulation development?

Single-crystal X-ray diffraction reveals:

- Salt forms : Hydrochloride vs. free base stability differences .

- Polymorphism : Screen co-crystallization agents (e.g., succinic acid) to enhance solubility .

- Hydration : Identify hydrate forms (e.g., monohydrate) affecting dissolution rates .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and reagent ratios .

- Data Reproducibility : Validate assays with positive controls (e.g., known receptor agonists/antagonists) .

- Regulatory Compliance : Follow ICH Q3A guidelines for impurity profiling in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.